molecular formula C10H17NO2 B15226587 2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid

2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid

Cat. No.: B15226587
M. Wt: 183.25 g/mol
InChI Key: UDPPZOJKQHKOCS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid is a versatile chemical compound with a unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid typically involves the reaction of spiro[2.5]octane-1-carboxylic acid with aminomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying biological pathways.

    Medicine: Explored for its potential therapeutic properties in drug discovery and development.

    Industry: Utilized in material science for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane-1-carboxylic acid: Lacks the aminomethyl group, resulting in different reactivity and applications.

    2-(Aminomethyl)spiro[2.5]octane-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group, leading to variations in chemical behavior and applications

Uniqueness

2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure combined with the aminomethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-(aminomethyl)spiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C10H17NO2/c11-6-7-8(9(12)13)10(7)4-2-1-3-5-10/h7-8H,1-6,11H2,(H,12,13)

InChI Key

UDPPZOJKQHKOCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C2C(=O)O)CN

Origin of Product

United States

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